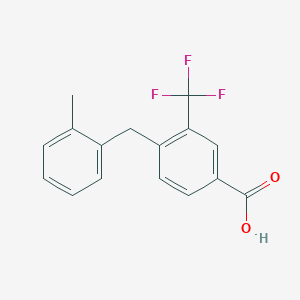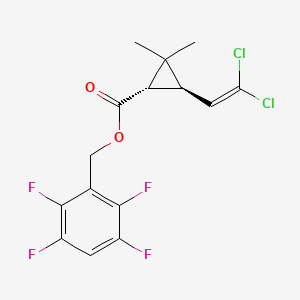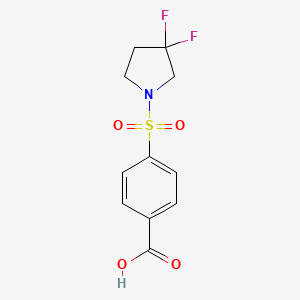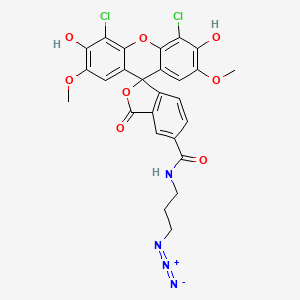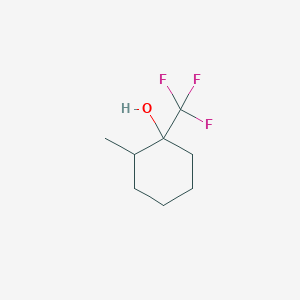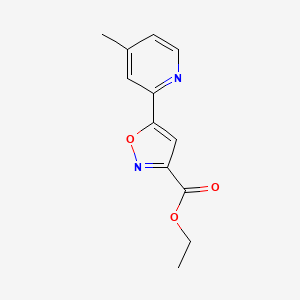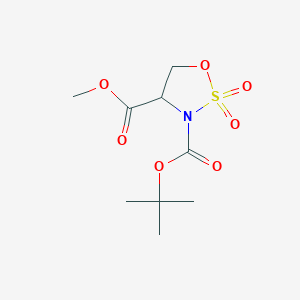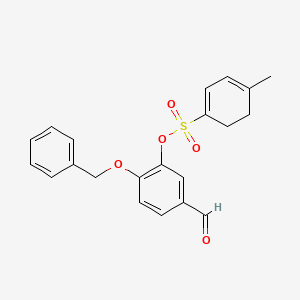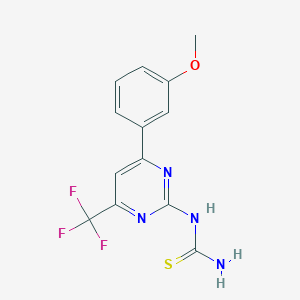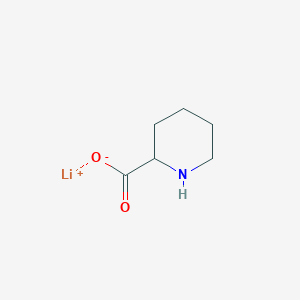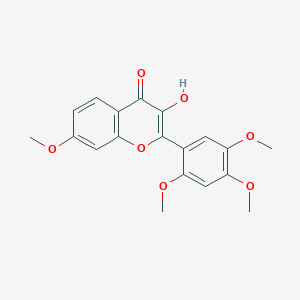![molecular formula C21H28N6O4S B13720476 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Sildenafil is the primary metabolite of Sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is formed when Sildenafil undergoes N-demethylation in the liver, primarily mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9 . N-Desmethyl Sildenafil retains approximately 50% of the pharmacological activity of its parent compound, Sildenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sildenafil involves the N-demethylation of Sildenafil. This process can be achieved using various reagents and conditions. One common method involves the use of sodium hydroxide (NaOH) and ethyl acetate for extraction . The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the pyrazole ring of Sildenafil.
Industrial Production Methods: In industrial settings, the production of N-Desmethyl Sildenafil follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the quantification and purification of the compound . This ensures the production of N-Desmethyl Sildenafil with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Sildenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize N-Desmethyl Sildenafil.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: N-Desmethyl Sildenafil can undergo substitution reactions with reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Sildenafil has a wide range of scientific research applications across various fields:
Mechanism of Action
N-Desmethyl Sildenafil is compared with other PDE5 inhibitors, such as Tadalafil and Vardenafil:
Tadalafil: Tadalafil has a longer half-life and duration of action compared to N-Desmethyl Sildenafil.
Uniqueness: N-Desmethyl Sildenafil’s uniqueness lies in its role as a metabolite of Sildenafil, retaining significant pharmacological activity while providing insights into the metabolism and pharmacokinetics of PDE5 inhibitors.
Comparison with Similar Compounds
- Tadalafil
- Vardenafil
- Avanafil
Properties
Molecular Formula |
C21H28N6O4S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,19,22H,4-6,9-12H2,1-3H3 |
InChI Key |
IOUHMEYNOVWUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


